molecular formula C19H27ClN4O3 B2489678 2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189933-79-6

2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2489678
CAS RN: 1189933-79-6
M. Wt: 394.9
InChI Key: HTYCZQJCWCGNBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride" often involves multi-step chemical reactions. For example, electrochemical syntheses have been utilized for the creation of new arylthiobenzazoles via the electrochemical oxidation of related compounds in the presence of nucleophiles. This process indicates that electrochemically generated intermediates can participate in addition reactions leading to the synthesis of complex structures (Amani & Nematollahi, 2012).

Molecular Structure Analysis

The molecular structure of compounds akin to "this compound" is characterized by the presence of multiple functional groups, including ethers, imidazoles, and piperazines. Crystal structure analysis, such as that performed on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, demonstrates the conformation of the piperazine ring and the spatial orientation of the molecular components, which are crucial for understanding the compound's reactivity and interactions (Faizi, Ahmad, & Golenya, 2016).

Scientific Research Applications

Synthesis and Antiviral Applications

A study focused on the synthesis of new derivatives related to the chemical structure of interest for potential anti-HIV activity. This research involved creating compounds that could serve as non-nucleoside reverse transcriptase inhibitors, highlighting the potential application of such chemicals in antiviral therapies (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Analgesic and Antinociceptive Properties

Another research area explores the synthesis and pharmacological evaluation of compounds for pain management, specifically targeting the σ1 receptor as antagonists. This indicates the role of structurally similar compounds in developing new analgesic drugs with high solubility and desirable pharmacokinetic profiles (Díaz et al., 2020).

Antimicrobial Activity

Several studies have synthesized and evaluated compounds for their antimicrobial properties, including antibacterial and antifungal activities. These efforts aim to develop new therapeutic agents against resistant microbial strains, showcasing the broad applicability of compounds with similar chemical structures in addressing infectious diseases (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Electrochemical Synthesis and Applications

Research into the electrochemical synthesis of compounds indicates a methodological advancement in creating derivatives with potential applications in material science and as intermediates in further chemical syntheses. These studies demonstrate the versatility of electrochemical approaches in generating novel compounds with precise structural features (Amani & Nematollahi, 2012).

Cytotoxic and Anticancer Activities

Investigations into the cytotoxic properties of derivatives reveal the potential for developing new anticancer agents. By assessing the impact of these compounds on various cancer cell lines, researchers aim to identify new therapeutic strategies for cancer treatment, underscoring the significance of structural analogs in oncological research (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).

properties

IUPAC Name

2-(4-ethoxyphenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3.ClH/c1-3-21-10-9-20-19(21)23-13-11-22(12-14-23)18(24)15-26-17-7-5-16(6-8-17)25-4-2;/h5-10H,3-4,11-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYCZQJCWCGNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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